molecular formula C18H25N3O4 B5558570 3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide

3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide

Cat. No. B5558570
M. Wt: 347.4 g/mol
InChI Key: DJYIXMRHXGFXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex processes, often starting with lead compounds and exploring structure-activity relationships (SAR) around various substituents to enhance potency and selectivity based on drug-like scaffolds (Bollinger et al., 2015). These processes are critical in identifying potent and selective inhibitors or activators for specific biological targets.

Molecular Structure Analysis

The molecular structure of such compounds is usually characterized using spectroscopic methods and may involve the study of crystal structures and intermolecular interactions. The structure determines the compound's interaction with biological targets and is essential for understanding its pharmacological activity.

Chemical Reactions and Properties

Compounds like "3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide" undergo various chemical reactions that modify their structure and function. These reactions include alkylation, condensation, and ring closure, which are crucial for synthesizing more complex molecules with desired biological activities (Nielsen & Pedersen, 1985).

Scientific Research Applications

Synthesis and Antimicrobial Activity of Piperazine Derivatives

Piperazine derivatives, including those structurally related to 3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of amide derivatives 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their analogs demonstrated variable and modest activity against various strains of bacteria and fungi. These findings contribute to the understanding of the potential applications of such compounds in addressing microbial infections (Patel, Agravat, & Shaikh, 2011).

Analgesic and Anti-inflammatory Properties

Research has explored the synthesis of novel compounds derived from benzoxazocin frameworks for their potential analgesic and anti-inflammatory applications. In a study by Abu‐Hashem et al. (2020), compounds exhibiting COX-2 selective inhibition were synthesized, showing significant analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of benzoxazocin derivatives in pain and inflammation management, highlighting their relevance in medicinal chemistry and pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in CNS Disorders

Compounds structurally akin to 3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide have been investigated for their potential in treating central nervous system (CNS) disorders. For example, the synthesis and pharmacological evaluation of benzamide derivatives have been conducted to explore their agonistic activity on serotonin 4 (5-HT4) receptors, which are implicated in gastrointestinal motility. Such research endeavors shed light on the therapeutic possibilities of these compounds in addressing disorders related to gastrointestinal motility, contributing to the development of novel prokinetic agents (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

properties

IUPAC Name

3-(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocine-5-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-7-2-5-13-11-20(9-4-10-25-16(13)15)17(22)14-6-3-8-21(12-14)18(19)23/h2,5,7,14H,3-4,6,8-12H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYIXMRHXGFXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCN(C2)C(=O)C3CCCN(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide

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